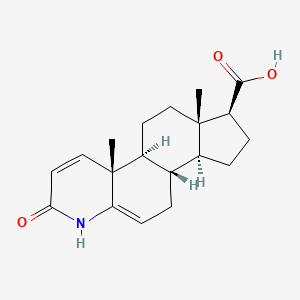

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid

Description

Properties

IUPAC Name |

(1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h6,8,10-14H,3-5,7,9H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTRZIYCTWYZCF-UUBMZHIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701102527 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180488-92-9 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180488-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of 4-Aza-androst-5-en-3-one Derivatives

The most widely adopted method involves catalytic hydrogenation of the Δ⁵ double bond in 3-oxo-4-aza-androst-5-en-17β-carboxylic acid. As detailed in EP1335930B1, this process employs platinum oxide (PtO₂) under acidic conditions (acetic acid, 60–70°C, 276–414 kPa H₂) to yield the 5α-androstane isomer with >95% selectivity. The reaction mechanism proceeds via adsorption of the steroid onto the catalyst surface, followed by syn-addition of hydrogen to the less hindered α-face of the enone system. Ammonium acetate is critical for stabilizing the intermediate imine, preventing over-reduction of the 3-keto group.

A representative protocol involves:

-

Dissolving 3-oxo-4-aza-androst-5-en-17β-carboxylic acid in glacial acetic acid (10 vol).

-

Adding PtO₂ (0.5 wt%) and ammonium acetate (1.2 eq).

-

Pressurizing with H₂ to 400 kPa and agitating at 65°C for 8–12 h.

-

Filtering the catalyst and concentrating the filtrate to precipitate the product.

This method achieves 85–90% isolated yield, with residual Pt <10 ppm after activated carbon treatment.

Oxidative Cyclization of Seco-androstane Diacids

US20060046994A1 discloses an alternative route starting from 5-oxo-3,5-secoandrostane-3,17-dioic acid (Compound II). Selective oxidation of the C3-carboxylic acid to a ketone is achieved using NaIO₄/KMnO₄ in tert-butanol/water (7:3 v/v) at 75–80°C, followed by cyclization with aqueous NH₃ to form the 4-aza ring. The final hydrogenation step (Raney Ni, EtOH, 50°C) saturates the Δ¹ double bond, yielding the target compound in 72% overall yield.

Table 1: Comparative Analysis of Synthetic Routes

Process Optimization and Critical Parameters

Catalytic System Design

The choice of catalyst profoundly impacts hydrogenation efficiency. PtO₂ outperforms Pd/C and Rh/Al₂O₃ in suppressing byproducts like the 5β-androstane isomer (<2% vs. 15–20%). Acidic media (pH 2–3) protonate the aza-nitrogen, mitigating catalyst poisoning via chelation. Kinetic studies reveal a Langmuir-Hinshelwood mechanism, where H₂ dissociation and substrate adsorption are rate-limiting.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., acetonitrile) enhance crystallization purity by disrupting π-stacking of aromatic byproducts. Recrystallization from acetonitrile at ≤5°C affords needle-like crystals with 99.5% purity (by DSC). Elevated temperatures during hydrogenation (>70°C) promote lactamization of the 17-carboxylic acid, necessitating strict thermal control.

Industrial-Scale Challenges and Solutions

Stereochemical Control

The 5α-reductase inhibitory activity demands strict 5α-configuration. Competing 5β-isomer formation (3–5% in suboptimal conditions) is minimized by:

Purification Strategies

Crude product often contains Δ¹⁷(20) dehydration byproducts (≤7%). These are removed via:

-

Slurry washing with heptane/EtOAc (9:1) to eliminate nonpolar impurities.

-

Chromatography on silica gel (230–400 mesh) with CH₂Cl₂/MeOH (95:5).

Applications in Pharmaceutical Synthesis

The compound serves as the penultimate intermediate for dutasteride, requiring coupling with 2,5-bis(trifluoromethyl)phenyl isocyanate. Key transformations include:

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the compound into different derivatives with altered biological activity.

Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds with potentially different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate in the synthesis of steroid-based medications, including hormone replacement therapies and anabolic steroids. |

| Biochemical Research | Valuable for studying steroid metabolism and understanding biochemical pathways related to steroid hormone production. |

| Endocrinology Studies | Investigates androgen effects on human health, aiding treatments for testosterone deficiency and related disorders. |

| Veterinary Medicine | Used in veterinary pharmaceuticals to address hormonal imbalances in animals. |

| Analytical Chemistry | Develops methods for detecting and quantifying steroid hormones in biological samples. |

Pharmaceutical Development

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic acid is crucial in synthesizing potent 5α-reductase inhibitors such as finasteride and dutasteride , which are used to treat conditions like benign prostatic hyperplasia and prostate cancer. Research indicates that these inhibitors work by blocking the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen responsible for various androgen-mediated diseases .

Biochemical Research

In biochemical studies, this compound serves as a key intermediate for synthesizing other steroid derivatives. Its role in understanding steroid hormone biosynthesis is vital for developing new therapeutic strategies against hormonal disorders . Researchers utilize it to explore metabolic pathways and the regulation of steroid hormones within the body.

Endocrinology Studies

The compound's application extends to endocrinology, where it aids in developing treatments for testosterone deficiency and related disorders. Studies have shown that it can help elucidate the physiological roles of androgens in both male and female health . The pharmacokinetics of derivatives of this compound have been evaluated to understand their efficacy better .

Veterinary Medicine

In veterinary applications, this compound is used to treat hormonal imbalances in animals. Its effectiveness in improving health outcomes for livestock and pets highlights its versatility beyond human medicine .

Analytical Chemistry

The compound is also employed in analytical chemistry for developing methods to detect and quantify steroid hormones in biological samples. This application enhances diagnostic accuracy in clinical settings, allowing for better monitoring of hormonal levels .

Case Studies

- Finasteride Synthesis : Research has demonstrated a multi-step synthesis process where this compound is converted into finasteride through various chemical reactions, showcasing its importance as a precursor .

- Pharmacokinetic Studies : A study evaluated the pharmacokinetics of derivatives derived from this compound in healthy male volunteers, establishing dosage parameters and efficacy profiles crucial for clinical applications .

- Veterinary Applications : In veterinary medicine, studies have documented successful treatments using formulations based on this compound to address hormonal imbalances in various animal species .

Mechanism of Action

The mechanism of action of 3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in the levels of various steroidal hormones and their metabolites. This modulation can have therapeutic effects in conditions like benign prostatic hyperplasia and other androgen-related disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid (CAS 104239-97-6)

- Structural Differences : Contains a single double bond at position 1 instead of conjugated 1,5-diene bonds.

- Synthesis: Prepared via dehydrogenation of saturated analogs using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in anhydrous dioxane .

- Applications : Intermediate in deuterated finasteride synthesis .

3-Oxo-4-aza-5α-androstane-17β-carboxylic Acid (CAS 103335-55-3)

- Physical Properties : Molecular weight 319.44 g/mol, higher density (1.24 g/cm³) due to reduced planarity .

- Synthesis : Hydrogenation of unsaturated precursors using PtO₂ under H₂ pressure .

- Utility : Key precursor for synthesizing deuterated and unsaturated derivatives .

3-Oxo-4-aza-5β-androst-1-ene-17β-carboxylic Acid (CAS not provided)

- Biological Relevance : Similar to 5α-analogs but may exhibit divergent 5α-reductase inhibition profiles .

Methyl 3-Oxo-4-aza-5α-androst-1-ene-17-carboxylate (CAS 103335-41-7)

- Functional Group : Methyl ester at the 17-carboxylic acid position.

- Applications : Esterification improves lipophilicity, enhancing membrane permeability in drug formulations .

Comparative Data Table

*Calculated based on molecular formula.

Key Research Findings

Steric and Electronic Effects : The 5α vs. 5β configuration significantly impacts binding to 5α-reductase, with 5α-derivatives showing higher affinity .

Deuterated Derivatives : Deuterated versions (e.g., 5,6,6-[²H₃]-analogs) are critical for internal standards in mass spectrometry-based drug quantification .

Biological Activity

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid is a synthetic compound with significant biological relevance, particularly in the context of steroid metabolism and potential therapeutic applications. With a molecular formula of C19H25NO3 and a molecular weight of 315.41 g/mol, this compound exhibits unique structural features that facilitate its interaction with various biological targets.

The synthesis of this compound typically involves multi-step organic reactions, often starting from steroidal precursors. Common methods include cyclization reactions under controlled conditions, utilizing specific catalysts and solvents to optimize yield and purity. The compound's unique heteroatom configuration contributes to its distinct biological activity compared to other steroids.

The primary mechanism of action for this compound involves its ability to interact with enzymes involved in steroid metabolism. It has been shown to inhibit the activity of 5α-reductase, an enzyme critical in the conversion of testosterone to dihydrotestosterone (DHT), which is implicated in benign prostatic hyperplasia and other androgen-related disorders . This inhibition can lead to altered levels of steroid hormones and their metabolites, providing therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-androgenic Effects : By inhibiting 5α-reductase, this compound can reduce DHT levels, potentially alleviating conditions such as benign prostatic hyperplasia.

- Antineoplastic Properties : Preliminary studies suggest that it may have anti-cancer effects, particularly in hormone-sensitive tumors .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Inhibition of Prostate Growth : A study demonstrated that analogs of this compound effectively reduced prostate size in animal models by inhibiting DHT production .

- Cancer Cell Line Studies : Research on various cancer cell lines indicated that compounds with similar structures showed promise in reducing cell proliferation through hormonal modulation .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid and its methyl ester derivatives?

- Methodological Answer : The synthesis typically involves hydrogenation and catalytic deuteration. For example, 3-Oxo-4-aza-5-androstene-17β-carboxylic acid (precursor) can be deuterated by stirring in acetic acid under 3 atm H₂ at 60°C for 48 hours using Pt₂O₄ as a catalyst, yielding deuterated analogs like 5,6,6-[²H₃]-3-oxo-4-aza-androstane-17β-carboxylic acid (90% yield) . Methyl ester derivatives (e.g., 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid methyl ester , CAS 103335-41-7) are synthesized via esterification of the parent carboxylic acid, often using methanol and acid catalysts .

Q. How is the stereochemical configuration of 3-Oxo-4-aza-androstane derivatives validated?

- Methodological Answer : X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments are critical. For instance, the 17β-carboxylic acid configuration in 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid methyl ester (CAS 103335-41-7) is confirmed via coupling constants in ¹H NMR and cross-peak analysis in 2D NOESY spectra . IUPAC nomenclature rules (e.g., prioritizing the fewest structural modifications) further resolve ambiguities in stereochemical naming .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and high-resolution mass spectrometry (HRMS) are standard. For example, impurities like Finasteride Impurity (methyl ester derivatives) are quantified using reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve spectral discrepancies in deuterated analogs (e.g., 5,6,6-[²H₃] derivatives) during NMR/MS analysis?

- Methodological Answer : Isotopic labeling introduces distinct mass shifts (e.g., +3 Da in MS) and simplifies ¹H NMR spectra by suppressing specific proton signals. For deuterated 5,6,6-[²H₃]-3-oxo-4-aza-androstane-17β-carboxylic acid , compare non-deuterated controls to identify residual proton signals and validate deuteration efficiency via integration of ¹H NMR peaks .

Q. What strategies minimize byproducts like Finasteride Impurity during methyl ester synthesis?

- Methodological Answer : Optimize reaction conditions by controlling temperature (20–25°C), using anhydrous methanol, and adding molecular sieves to absorb water. Purification via flash chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures reduces esterification byproducts .

Q. How do researchers address contradictions in biological activity data between stereoisomers (e.g., 17α vs. 17β derivatives)?

- Methodological Answer : Use enantioselective synthesis (e.g., chiral auxiliaries or catalysts) to isolate pure stereoisomers. Biological assays (e.g., enzyme inhibition) paired with molecular docking studies clarify activity differences. For example, 17β-carboxylic acid derivatives often show higher binding affinity to steroid 5α-reductase due to optimal hydrogen-bonding geometry .

Q. What methodologies enable the synthesis of N-substituted carboxamide derivatives (e.g., 3-Oxo-N-phenyl-4-aza-5α-androst-1-ene-17β-carboxamide)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.